molecular formula C18H15Cl2N3O4S B2548291 N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide CAS No. 1251618-91-3

N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide

Cat. No. B2548291
M. Wt: 440.3
InChI Key: ZVPBTWBGGIVLMM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of interactions due to its multiple functional groups. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the potential properties and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as seen in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . This suggests that the target compound could potentially be synthesized through a similar pathway, involving the condensation of appropriate pyridine and chlorophenyl precursors, possibly under conditions such as microwave irradiation, which was used in the synthesis of a related pyrazolopyridine compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction . These studies reveal that intramolecular hydrogen bonding and planarity of the molecular core are common features that influence the overall molecular conformation. For instance, the pincer-type compound described in one study exhibits a planar central N-methyl moiety with adjacent N-methylpyridine moieties at dihedral angles, which could be relevant to the structure of the target compound .

Chemical Reactions Analysis

Although the specific chemical reactions of the target compound are not detailed in the provided papers, the presence of amide, hydroxy, and chlorophenyl groups in related compounds suggests a propensity for hydrogen bonding and potential reactivity under certain conditions, such as the formation of intermolecular chains via hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been studied, revealing that melting temperatures can be influenced by lattice energy and molecular symmetry, following Carnelley’s rule . The interaction environments of these compounds have been probed using Hirshfeld surface analysis, which could be applicable to understanding the surface interactions of the target compound . Additionally, the crystal packing and lattice energies of related compounds provide insights into the stability and stacking energies, which are important for the physical properties of the compound .

Scientific Research Applications

Synthesis and Chemical Interactions

Compounds with structural similarities to N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide have been explored for their synthesis processes and the resulting chemical properties. For instance, research on pyridine and thieno[2,3-b]pyridine derivatives focuses on understanding their complex synthesis routes and potential for creating novel chemical entities with unique properties. Studies have detailed the synthesis of various aromatic polyamides and polyimides derived from compounds with pyridine and thieno[2,3-b]pyridine structures, highlighting their potential in creating advanced materials with specific thermal and chemical resistance properties (Saxena, Rao, Prabhakaran, & Ninan, 2003; Yang & Lin, 1995).

Environmental Applications

The photocatalytic degradation of pyridine compounds in water has been studied to understand the kinetics and degradation products, which is crucial for environmental remediation technologies. Such research provides insights into the mechanisms through which similar compounds, including N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide, may be broken down in aquatic environments, contributing to water purification efforts (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Material Science Applications

The development of aromatic polyamides and polyimides incorporating pyridine and thieno[2,3-b]pyridine moieties is an area of active research within material science. These compounds serve as monomers for polymers with desirable properties such as high thermal stability and solubility in various solvents, which are valuable for applications in high-performance materials (Yang & Lin, 1994; Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas for further research. It could include developing new synthesis methods, studying new reactions, or investigating new applications for the compound.


I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of this compound, feel free to ask!


properties

IUPAC Name

5-N-(3,4-dichlorophenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4S/c1-7-11-13(24)12(15(25)21-8-4-5-9(19)10(20)6-8)16(26)22-17(11)28-14(7)18(27)23(2)3/h4-6H,1-3H3,(H,21,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPBTWBGGIVLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=C(C(=O)N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide

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